
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-014699, and it belongs to the class of pyridazinone derivatives.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. Inhibition of PARP activity leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one can inhibit the migration and invasion of cancer cells, ultimately leading to the suppression of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments is its potent antitumor activity against various types of cancer. Additionally, this compound has shown low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in combination with other cancer treatments. Furthermore, research is needed to explore the potential applications of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves several steps. The first step is the reaction of 4-chloroaniline with 2,3,4-trimethoxybenzaldehyde in the presence of acetic acid to form 4-(2,3,4-trimethoxybenzyl)aniline. The second step involves the reaction of 4-(2,3,4-trimethoxybenzyl)aniline with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(2,3,4-trimethoxybenzyl)carbamate. The final step is the reaction of ethyl 4-(2,3,4-trimethoxybenzyl)carbamate with 2-chloro-5-nitropyridazine in the presence of potassium carbonate to form 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has shown promising results in various scientific research applications. One of the primary applications of this compound is in cancer research. Studies have shown that 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has potent antitumor activity against various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. This compound works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-9-6-13(18(26-2)19(17)27-3)10-14-11-16(22-23-20(14)24)12-4-7-15(21)8-5-12/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDUIFQSMIEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)

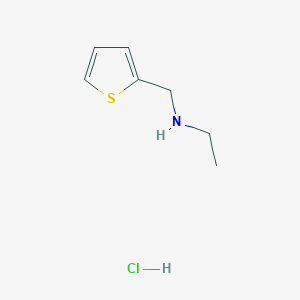
![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)
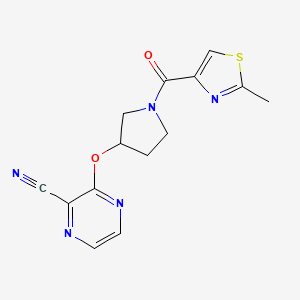
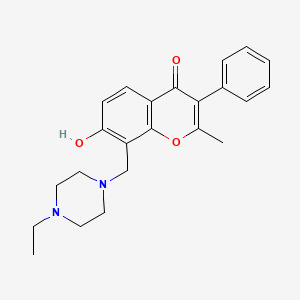
![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)
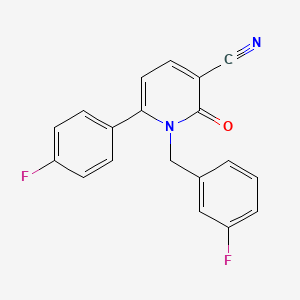
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)


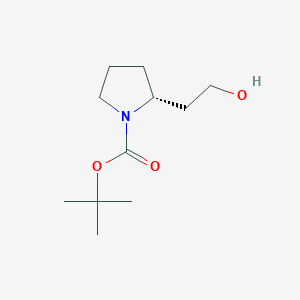
![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)